(4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone
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Overview
Description
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone: is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethylphenyl group and a tosylated piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring One common approach is to react 2,4-dimethylaniline with diethanolamine to form the piperazine core
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The piperazine ring can be oxidized to form N-oxide derivatives.
Reduction: : Reduction reactions can be performed on the tosyl group.
Substitution: : The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Piperazine N-oxide derivatives.
Reduction: : Reduced tosyl derivatives.
Substitution: : Substituted piperazine derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential biological activity, such as enzyme inhibition.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both the piperazine and tosyl groups. Similar compounds include:
Piperazine derivatives: : Other piperazine-based compounds with different substituents.
Tosylated compounds: : Other tosylated compounds with different core structures.
These similar compounds may have different biological activities and applications, highlighting the uniqueness of (4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone .
Properties
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3S/c1-19-4-7-23(8-5-19)32(30,31)28-12-10-22(11-13-28)25(29)27-16-14-26(15-17-27)24-9-6-20(2)18-21(24)3/h4-9,18,22H,10-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRXYSREQYFNMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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